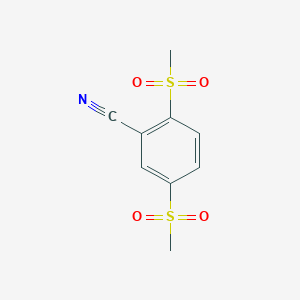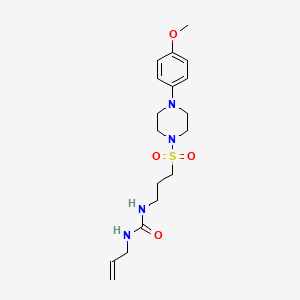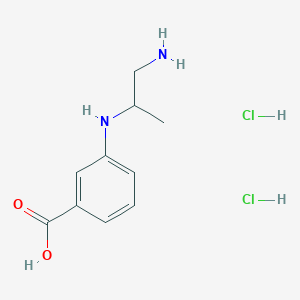![molecular formula C7H10ClN3O2 B2626182 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2155855-81-3](/img/structure/B2626182.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Functionalized Building Blocks
- Mishchuk et al. (2016) synthesized various functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores. These non-flat, bicyclic heterocycles are potential motifs for lead-like compound design, particularly useful in developing compounds that stimulate GLP-1 secretion, offering novel anti-diabetes drug leads (Mishchuk et al., 2016).
Antibacterial Activity
- Xiao et al. (2014) evaluated the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, synthesized through reactions involving 5,5′-(pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole). Preliminary results indicated significant activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Cyclisation Reactions
- Gray et al. (1976) explored cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines. This study demonstrates the chemical versatility and potential of these compounds in synthesizing complex heterocycles (Gray et al., 1976).
Acid-mediated Cycloalkylation
- Voitekhovich et al. (2012) conducted acid-mediated cycloalkylation of C-aminoazoles, including 5-aminotetrazole and 3-amino-1,2,4-triazole, resulting in various cyclic compounds. This work highlights the potential for synthesizing diverse cyclic structures (Voitekhovich et al., 2012).
Imine-enamine Tautomerism
- Desenko et al. (1991) studied 5-aryl-substituted 4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, examining the effect of steric and electronic factors on imine-enamine equilibrium. This highlights the chemical behavior and potential applications of these compounds in various reactions (Desenko et al., 1991).
Synthons for Polycondensed Heterocycles
- Chernyshev et al. (2015) described partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines as synthons for preparing polycondensed heterocycles. They revealed novel reactions and tautomerism in these compounds, expanding their utility in synthesizing complex heterocycles (Chernyshev et al., 2015).
Parallel Iterative Solution-phase Synthesis
- Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This approach demonstrates the compound's applicability in synthesizing a diverse library of derivatives for potential biological applications (Brodbeck et al., 2003).
Diversity Oriented Synthesis
- Pyatakov et al. (2015) evaluated the acid-catalyzed condensation between 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones. This methodology provides rapid access to diverse polycondensed derivatives, demonstrating the scaffold's versatility in synthesizing complex molecules (Pyatakov et al., 2015).
Synthesis and Crystal Structure Analysis
- Hadi et al. (1992) conducted a one-step synthesis of novel piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides. Their work not only synthesizes new compounds but also provides insights into their crystal structures (Hadi et al., 1992).
特性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-2-1-3-6-8-4-9-10(5)6;/h4-5H,1-3H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUYCAWKDREAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(=NC=N2)C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)



![8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2626106.png)
![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)

![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)

![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)
![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/no-structure.png)

![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)